2-Oxepanone, 7-methyl-
Overview
Description
2-Oxepanone, 7-methyl-, also known as 7-Methyl-2-oxepanone, is a lactone with the molecular formula C7H12O2. It is a cyclic ester that features a seven-membered ring structure with a methyl group attached to the seventh carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxepanone, 7-methyl- typically involves the Baeyer-Villiger oxidation of 2-methylcyclohexanone. This reaction uses peracids such as peracetic acid or m-chloroperbenzoic acid as oxidizing agents. The reaction proceeds under mild conditions, often at room temperature, and yields the desired lactone with high selectivity .
Industrial Production Methods
Industrial production of 2-Oxepanone, 7-methyl- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Oxepanone, 7-methyl- undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the lactone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and organometallic compounds are used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted lactones depending on the nucleophile used.
Scientific Research Applications
2-Oxepanone, 7-methyl- has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of biodegradable polymers and copolymers.
Pharmaceuticals: Its derivatives are explored for potential therapeutic applications, including drug delivery systems.
Material Science: It is used in the development of advanced materials with specific mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 2-Oxepanone, 7-methyl- involves its interaction with various molecular targets. In polymerization reactions, it acts as a monomer that undergoes ring-opening polymerization to form long polymer chains. The presence of the methyl group influences the reactivity and properties of the resulting polymers .
Comparison with Similar Compounds
Similar Compounds
ε-Caprolactone: A six-membered lactone with similar polymerization properties.
δ-Valerolactone: A five-membered lactone used in similar applications.
γ-Butyrolactone: A four-membered lactone with different chemical properties.
Uniqueness
2-Oxepanone, 7-methyl- is unique due to its seven-membered ring structure and the presence of a methyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of specialized polymers and materials .
Properties
IUPAC Name |
7-methyloxepan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6-4-2-3-5-7(8)9-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRNGGFHDMOCEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337616 | |
Record name | 7-Methyl-2-oxepanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2549-59-9 | |
Record name | 7-Methyl-2-oxepanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2549-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methyl-2-oxepanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Oxepanone, 7-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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